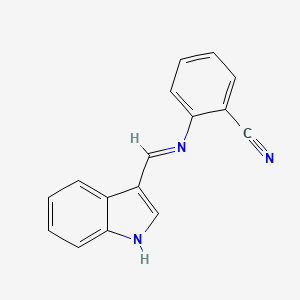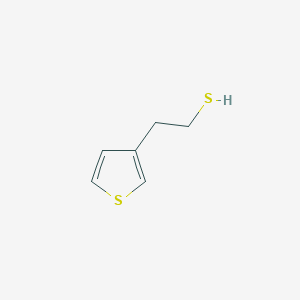
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation.
Wirkmechanismus
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is a potent inhibitor of the enzyme Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which plays a crucial role in DNA repair. By inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- prevents cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- protects neurons from oxidative stress and inflammation by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- and reducing the production of cytokines. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- reduces the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In cancer treatment, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- enhances the efficacy of chemotherapy and radiotherapy by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which prevents cancer cells from repairing DNA damage. In neurodegenerative diseases, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- protects neurons from oxidative stress and inflammation by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- and reducing the production of cytokines. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- reduces the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has several advantages for lab experiments. It is a potent inhibitor of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which makes it a useful tool for studying the role of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- in DNA repair, cancer, and neurodegenerative diseases. Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is also relatively easy to synthesize, which makes it readily available for research purposes. However, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Several future directions for research on Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- are possible. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- inhibitors based on the structure of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-.
Synthesemethoden
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- can be synthesized by reacting 2-chloro-3,5-dichloropyridine with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism, resulting in the formation of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-.
Wissenschaftliche Forschungsanwendungen
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which prevents cancer cells from repairing DNA damage. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to protect neurons from oxidative stress and inflammation. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,5-dichloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-5-10(15)11(16-6-7)17-12(18)8-3-1-2-4-9(8)14/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMTWHWWVCEIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)




![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)



![[5-Acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2608655.png)
![1-(6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2608656.png)
